molecular formula C12H10N2O B3432426 Azoxybenzene CAS No. 21650-65-7

Azoxybenzene

Cat. No. B3432426
CAS RN: 21650-65-7
M. Wt: 198.22 g/mol
InChI Key: GAUZCKBSTZFWCT-UHFFFAOYSA-N
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Description

Azoxybenzene is an organic compound with the formula C6H5N(O)NC6H5 . It is a yellow, low-melting solid . The molecule has a planar C2N2O core . The N-N and N-O bond lengths are nearly the same at 1.23 Å .


Synthesis Analysis

Azoxybenzene can be synthesized through several methods . The classical methods for the synthesis of azo compounds include the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) . More recently, other preparative methods have been reported .


Molecular Structure Analysis

The molecular structure of Azoxybenzene is characterized by a planar C2N2O core . The N-N and N-O bond lengths are nearly the same at 1.23 Å . The chemical formula is C12H10N2O , and the molecular weight is 198.2206 .


Chemical Reactions Analysis

Azoxybenzene is known to undergo various chemical reactions . For instance, under ultraviolet light, trans-azobenzene compounds isomerize to their cis isomers, analogous to azobenzene . Similar reaction conditions can instead cause isomery to an ortho-azophenol, or migration of the oxygen atom across the two nitrogens .


Physical And Chemical Properties Analysis

Azoxybenzene is a yellow, low-melting solid . It has a density of 1.318 g/cm3 . The N-N and N-O bond lengths are nearly the same at 1.23 Å .

Safety And Hazards

Azoxybenzene is considered hazardous . It is harmful if swallowed or inhaled . Protective equipment should be used when handling this compound, and it should be used only in well-ventilated areas .

Future Directions

Research on azobenzenes, including Azoxybenzene, has taken a steer towards applications, ranging from photonics and robotics to photobiology . The unique light-induced isomerization of azobenzenes makes them of great interest for diverse fields of applications . Future research is expected to focus on the integration of such photoswitches into materials for dynamically controlling materials properties and biological phenomena .

properties

IUPAC Name

oxido-phenyl-phenyliminoazanium
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InChI

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
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InChI Key

GAUZCKBSTZFWCT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
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Molecular Formula

C12H10N2O
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Molecular Weight

198.22 g/mol
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Physical Description

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C
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Density

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C
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Product Name

Azoxybenzene

Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES

CAS RN

495-48-7, 20972-43-4, 21650-65-7
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Melting Point

97 °F (NTP, 1992), 36 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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